
(3R,4S)-3,4-dimethoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-dimethoxycyclopentan-1-one is a chiral organic compound with the molecular formula C7H12O3. This compound features a cyclopentane ring substituted with two methoxy groups and a ketone group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-dimethoxycyclopentan-1-one can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, starting from a cyclopentane derivative, the introduction of methoxy groups can be carried out using methanol in the presence of an acid catalyst. The ketone functionality can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts to ensure high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-dimethoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(3R,4S)-3,4-dimethoxycyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-dimethoxycyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-dimethoxycyclopentan-1-one: A diastereomer with different stereochemistry.
(3S,4S)-3,4-dimethoxycyclopentan-1-one: Another diastereomer with opposite stereochemistry.
(3R,4S)-4-(3,5-dimethoxyphenyl)-3-pyrrolidinylmethanol: A structurally related compound with a pyrrolidine ring.
Uniqueness
(3R,4S)-3,4-dimethoxycyclopentan-1-one is unique due to its specific (3R,4S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3S,4R)-3,4-dimethoxycyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@@H]1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
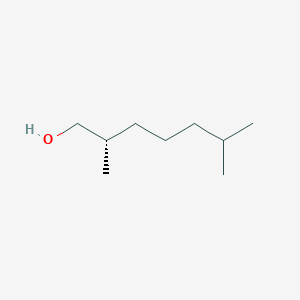
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
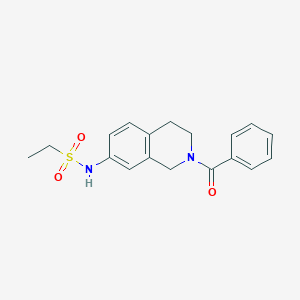
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
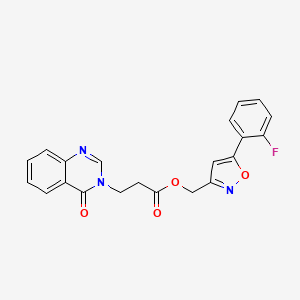
![ethyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2404588.png)
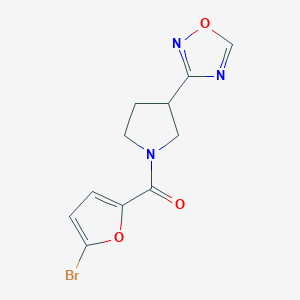
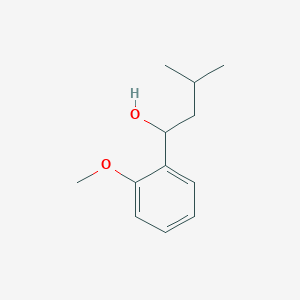
![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)
